trans-1,2-Dichlorohexafluorocyclobutane
Description
Contextualization within Halogenated Cyclobutane (B1203170) Chemistry
Halogenated cyclobutanes belong to the broader class of halogenated hydrocarbons, compounds where one or more hydrogen atoms have been replaced by halogens. The introduction of halogens such as fluorine and chlorine into a cyclobutane structure dramatically alters its properties. Generally, halogenation leads to increased chemical inertness, high thermal stability, hydrophobicity, and significant dielectric strength. ontosight.ai These characteristics make halogenated organic compounds valuable in numerous industrial applications.
The cyclobutane ring itself imposes significant ring strain, leading to unique reactivity compared to linear alkanes. firsthope.co.in Halogenated cyclobutanes are often synthesized through processes like the thermal dimerization of halogenated alkenes. For instance, 1,2-dichlorohexafluorocyclobutane (B1197575) can be produced by the thermal dimerization of chlorotrifluoroethylene (B8367) (CTFE).
The properties of halogenated cyclobutanes are heavily influenced by the nature and position of the halogen substituents. Due to their stability and resistance to degradation, many halogenated compounds exhibit environmental persistence, which is a key area of study. ontosight.ainih.gov The specific compound, trans-1,2-dichlorohexafluorocyclobutane, serves as an important case study within this chemical family for understanding structure-property relationships.
| Property | General Description |
| Molecular Formula | C₄Cl₂F₆ |
| Molecular Weight | 232.94 g/mol nih.gov |
| Appearance | Colorless liquid guidechem.com |
| Boiling Point | 52-54°C guidechem.com |
| Density | 1.77 g/cm³ guidechem.com |
| Key Features | High chemical stability, non-flammable, high dielectric strength. ontosight.ai |
Significance of Isomeric Forms in Chemical and Environmental Science
A key area of research highlighting the importance of this isomerism is neuropharmacology. Studies have shown that while neither the cis nor the trans isomer of 1,2-dichlorohexafluorocyclobutane possesses anesthetic properties, their convulsant effects differ significantly. Research has demonstrated the cis form to be nearly twice as potent as the trans form in producing convulsions. nih.gov This difference in biological activity underscores the principle that stereochemistry can be a determining factor in a molecule's physiological effects, a concept crucial for drug design and toxicology. nih.gov
The significance of isomeric forms extends to environmental science. The environmental fate and toxicity of halogenated compounds can be highly dependent on their specific isomeric structure. researchgate.net Different isomers of a substance can exhibit varied rates of degradation, bioaccumulation potential, and atmospheric lifetimes. researchgate.netlindane.org For example, research on other cyclic halogenated compounds like hexachlorocyclohexane (B11772) (HCH) has shown that isomers such as α-HCH and β-HCH have distinct patterns of environmental distribution and bioaccumulation, with the β-isomer being more persistent in biological tissues. researchgate.net This principle highlights the necessity of studying not just the bulk compound but its individual isomers to accurately assess environmental impact.
| Isomer Comparison | cis-1,2-Dichlorohexafluorocyclobutane | This compound |
| Convulsant Potency (ED₅₀) | 0.039 +/- 0.009 atm nih.gov | 0.064 +/- 0.009 atm nih.gov |
| Anesthetic Activity | None nih.gov | None nih.gov |
| Lipophilicity | Higher nih.gov | Lower nih.gov |
This distinction in properties based on simple geometric arrangement demonstrates the fundamental importance of stereoisomerism in chemical and environmental sciences.
Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHAGAHDHRQIMB-LWMBPPNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@]1([C@@](C(C1(F)F)(F)F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037343 | |
| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3832-15-3 | |
| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for Trans 1,2 Dichlorohexafluorocyclobutane
Thermal Dimerization Routes and Stereoisomeric Outcomes
The thermal dimerization of chlorotrifluoroethylene (B8367) (CTFE) stands as a primary and historically significant method for the synthesis of 1,2-dichlorohexafluorocyclobutane (B1197575). This process, however, typically yields a mixture of cis and trans stereoisomers, with the former often predominating.
Chlorotrifluoroethylene Dimerization Mechanisms
The thermal [2+2] cycloaddition of chlorotrifluoroethylene is generally understood to proceed through a diradical intermediate. In this mechanism, the initial step involves the formation of a carbon-carbon single bond between two CTFE molecules, resulting in a 1,4-diradical. This intermediate can then undergo ring closure to form the cyclobutane (B1203170) ring.
The stereochemical outcome of the reaction is determined at the ring-closure step. Rotation around the newly formed single bond in the diradical intermediate can lead to the formation of both cis- and trans-1,2-dichlorohexafluorocyclobutane. The relative rates of rotation and ring closure influence the final isomer ratio. If ring closure is faster than bond rotation, the stereochemistry of the initial approach of the monomers is more likely to be retained. However, the stability of the different staggered conformations of the diradical intermediate also plays a crucial role in dictating the preferred stereoisomer. The thermal process generally favors the formation of the thermodynamically more stable products.
Influence of Reaction Conditions on Isomer Ratios
The ratio of cis to trans isomers in the thermal dimerization of CTFE is sensitive to reaction conditions, particularly temperature and pressure.
Temperature: Higher temperatures generally provide more energy for the diradical intermediate to overcome rotational barriers before ring closure. This can lead to a product distribution that is closer to the thermodynamic equilibrium. In the case of 1,2-dichlorohexafluorocyclobutane, the cis isomer is the higher-boiling product and is often the major product in thermal dimerization. longdom.org The exact influence of temperature on the isomer ratio is a complex interplay of kinetic and thermodynamic factors. Increased temperature can favor the formation of the thermodynamically more stable isomer, but it can also increase the rate of side reactions.
Pressure: Pressure can influence the dimerization reaction by affecting the concentration of the monomer and the lifetime of the diradical intermediate. Higher pressures can favor the bimolecular dimerization process and may influence the conformational equilibrium of the transition states, thereby affecting the stereochemical outcome.
| Reaction Condition | Influence on Isomer Ratio |
| Temperature | Higher temperatures can shift the ratio towards the thermodynamic equilibrium, often favoring the more stable isomer. |
| Pressure | Can affect reaction rates and conformational equilibria of intermediates, thereby influencing stereoselectivity. |
Photochemical and Catalytic Synthesis Approaches
Alternative synthetic strategies, including photochemical and catalytic methods, offer pathways to 1,2-dichlorohexafluorocyclobutane, often with improved stereoselectivity for the trans isomer.
Chlorination of Hexafluorocyclobutene (B1221722)
The direct chlorination of hexafluorocyclobutene provides a more direct route to 1,2-dichlorohexafluorocyclobutane and can be controlled to favor the formation of the trans isomer.
Photochemical Chlorination: The photochlorination of hexafluorocyclobutene, initiated by light, proceeds via a free-radical chain mechanism. Ultraviolet radiation cleaves molecular chlorine into chlorine radicals, which then add to the double bond of hexafluorocyclobutene. This addition forms a chloro-hexafluorocyclobutyl radical intermediate. Subsequent reaction of this radical with molecular chlorine yields 1,2-dichlorohexafluorocyclobutane and a new chlorine radical, propagating the chain. The stereochemistry of this addition can be influenced by the reaction conditions. Notably, photochemical chlorination of hexafluorocyclobutene has been reported to yield a product mixture consisting mainly of the lower-boiling trans isomer. nih.gov
Catalytic Chlorination: Catalytic methods can also be employed for the chlorination of hexafluorocyclobutene. The use of certain catalysts can enhance the reaction rate and selectivity. While specific catalytic systems for the direct chlorination of hexafluorocyclobutene to favor the trans isomer are not extensively detailed in readily available literature, the principles of catalytic halogenation of alkenes suggest that both heterogeneous and homogeneous catalysts could be designed to control the stereochemical outcome.
Solid-State Catalytic Dimerization of Chlorotrifluoroethylene Derivatives
Solid-state catalysis represents a promising area for controlling the stereochemical outcome of dimerization reactions. By confining the reactants within a crystalline lattice or on a solid support, it is possible to pre-organize the monomers in a way that favors the formation of a specific stereoisomer upon reaction.
While specific examples of solid-state catalytic dimerization of chlorotrifluoroethylene to selectively produce the trans isomer are not widely reported, the principles of topochemical reactions are relevant. In a solid-state reaction, the geometry of the product is often dictated by the crystal packing of the reactant molecules. If CTFE derivatives could be co-crystallized with a solid-state catalyst or template in an arrangement that orients the molecules for a head-to-head cycloaddition leading to the trans product, a highly stereoselective synthesis could be achieved. Research in this area is ongoing, with metal-organic frameworks (MOFs) and other porous materials showing potential as platforms for such controlled reactions. northwestern.edunih.gov
Advanced Synthetic Strategies and Novel Precursors
Beyond the traditional methods, advanced synthetic strategies and the use of novel precursors are being explored to achieve more efficient and selective syntheses of this compound.
The development of novel fluorinated building blocks offers new avenues for the synthesis of functionalized cyclobutanes. beilstein-journals.org For instance, the use of specifically substituted linear precursors that can undergo intramolecular cyclization could provide a high degree of stereocontrol. While not yet demonstrated for this compound itself, such strategies are at the forefront of modern organic synthesis.
Stereochemical Investigations of Trans 1,2 Dichlorohexafluorocyclobutane
Isomeric Configurations and Their Characterization
The spatial arrangement of atoms in 1,2-dichlorohexafluorocyclobutane (B1197575) gives rise to cis and trans stereoisomers, each with distinct physical and chemical properties.
Differentiation of cis- and trans-Isomers
The primary distinction between the cis- and trans-isomers of 1,2-dichlorohexafluorocyclobutane lies in the relative orientation of the two chlorine atoms attached to the cyclobutane (B1203170) ring. In the cis-isomer, the chlorine atoms are on the same side of the ring, while in the trans-isomer, they are on opposite sides. This structural difference leads to variations in their physical properties, which are key to their differentiation.
One of the earliest methods used to distinguish between the two isomers was through their boiling points and dielectric constants. The cis-isomer is the higher-boiling isomer, while the trans-isomer has a lower boiling point. aip.org Dielectric constant measurements further support this differentiation, with the cis-isomer exhibiting a higher dielectric constant due to its net molecular dipole moment, whereas the trans-isomer is expected to have a much lower or zero dipole moment due to the symmetrical arrangement of the polar C-Cl bonds. aip.orgstackexchange.comstenutz.eustenutz.eu
The biological activities of these isomers also differ significantly. Studies on the convulsant properties of 1,2-dichlorohexafluorocyclobutane have shown that the cis form is nearly twice as potent as the trans form. nih.gov This difference in potency is qualitatively in accord with the Meyer-Overton hypothesis, which correlates anesthetic potency with lipid solubility; the more potent cis-isomer is associated with greater lipophilicity. nih.gov
Table 1: Comparison of Properties of cis- and trans-1,2-Dichlorohexafluorocyclobutane
| Property | cis-1,2-Dichlorohexafluorocyclobutane | This compound | Reference |
|---|---|---|---|
| Boiling Point | Higher | Lower | aip.org |
| Dielectric Constant | Higher | Lower | aip.org |
| Convulsant Potency | More Potent (ED50: 0.039 ± 0.009 atm) | Less Potent (ED50: 0.064 ± 0.009 atm) | nih.gov |
| Lipophilicity | Greater | Lower | nih.gov |
Experimental Techniques for Isomer Separation and Identification
A variety of experimental techniques are employed to separate and identify the cis and trans isomers of 1,2-dichlorohexafluorocyclobutane, leveraging their differences in physical and spectroscopic properties.
Fractional distillation has been successfully used to separate the cis and trans isomers of 1,2-dichlorohexafluorocyclobutane. aip.org This method takes advantage of the difference in their boiling points, with the lower-boiling trans-isomer distilling first.
While specific gas chromatography (GC) methods for 1,2-dichlorohexafluorocyclobutane are not detailed in the provided search results, GC is a common and effective technique for separating stereoisomers of halogenated cyclic compounds. The choice of a suitable stationary phase is critical for achieving good resolution. For instance, in the separation of other dihalocycloalkanes, columns with polar stationary phases have been shown to be effective. nih.gov Given the difference in polarity between the cis and trans isomers of 1,2-dichlorohexafluorocyclobutane, a polar GC column would likely provide good separation.
Spectroscopic methods, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for distinguishing between the cis and trans isomers.
The infrared spectra of the two isomers show distinct differences, particularly in the fingerprint region. aip.org A 1952 study detailed the IR absorption spectra in the sodium chloride region, highlighting specific bands that can be used for identification. For example, the cis-isomer has characteristic bands that are absent in the spectrum of the trans-isomer, and some bands are shifted between the two spectra. aip.org
¹⁹F NMR spectroscopy is another invaluable technique for the characterization of fluorinated compounds. While specific ¹⁹F NMR data for this compound is not available in the provided results, studies on the cis-isomer and other fluorinated cyclobutanes demonstrate the utility of this method. acs.org The chemical shifts and coupling constants of the fluorine atoms are highly sensitive to their chemical environment and stereochemical orientation, which would result in distinct spectra for the cis and trans isomers. It is anticipated that the symmetry of the trans-isomer would lead to a simpler ¹⁹F NMR spectrum compared to the cis-isomer.
Configurational Stability and Interconversion Dynamics
The relative stability of the cis and trans isomers of 1,2-dichlorohexafluorocyclobutane and the dynamics of their interconversion are important aspects of their stereochemistry. While specific experimental or computational studies on the configurational stability and interconversion of these particular isomers are not detailed in the provided search results, general principles of conformational analysis of substituted cyclobutanes can be applied.
The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. For 1,2-disubstituted cyclobutanes, the substituents can occupy either axial or equatorial positions. The relative stability of the cis and trans isomers depends on the steric and electronic interactions between the substituents and the ring. In many substituted cyclohexanes, a trans-1,2-disubstituted conformation with both substituents in equatorial positions is the most stable. youtube.comyoutube.com However, for some fluorinated cyclohexanes, the diaxial conformer of the trans-isomer has been found to be more stable in the gas phase. researchgate.net
The interconversion between the cis and trans isomers would likely require significant energy input to break and reform chemical bonds, suggesting that they are configurationally stable under normal conditions. Thermal or photochemical conditions might facilitate isomerization, as is observed in other halogenated compounds. researchgate.net However, without specific studies on 1,2-dichlorohexafluorocyclobutane, this remains speculative.
Influence of Stereochemistry on Molecular Interactions and Reactivity
The stereochemistry of this compound plays a significant role in its molecular interactions and chemical reactivity.
As previously mentioned, the trans-isomer is a less potent convulsant than the cis-isomer. nih.gov This difference in biological activity is attributed to the different ways the two isomers can interact with biological receptors, a process that is highly dependent on their three-dimensional shape.
The stereochemistry also influences the atmospheric chemistry of these compounds. Both isomers are potent greenhouse gases with long atmospheric lifetimes. nasa.gov However, the atmospheric lifetime of the trans (E)-isomer is calculated to be shorter than that of the cis (Z)-isomer. nasa.gov This is likely due to differences in their absorption cross-sections for UV radiation, which leads to photolysis in the stratosphere. The primary photolysis reaction for both isomers is the cleavage of a carbon-chlorine bond.
Reaction Mechanisms and Chemical Transformations of Trans 1,2 Dichlorohexafluorocyclobutane
Fundamental Reactivity Patterns
The chemical nature of trans-1,2-dichlorohexafluorocyclobutane is shaped by the interplay of its strained ring and the strong inductive effects of its halogen substituents. These factors govern its participation in various reaction pathways.
Cycloaddition Reaction Pathways (e.g., [2+2] Cycloaddition)
While the cyclobutane (B1203170) ring is often formed via [2+2] cycloaddition reactions, this compound, as a saturated compound, does not typically act as a substrate for further cycloaddition reactions. numberanalytics.com Its formation is a key example of this pathway, arising from the thermal dimerization of chlorotrifluoroethylene (B8367).
Under conditions of high temperature, the reverse reaction, a cycloreversion, can occur, breaking the cyclobutane ring to yield the original olefin monomers. This process is driven by the release of ring strain. However, forward cycloaddition reactions involving the saturated cyclobutane ring are not a characteristic feature of its reactivity.
Nucleophilic Substitution Reactivity in Fluorinated Cyclobutane Systems
The potential for nucleophilic substitution in this compound is significantly influenced by its structure and electronic properties. The carbon-chlorine bonds are the most likely sites for substitution, as they are weaker than the highly robust carbon-fluorine bonds. savemyexams.com
However, several factors impede classical nucleophilic substitution pathways (SN1 and SN2). oxfordsciencetrove.comlibretexts.org
SN1 Pathway : This mechanism is disfavored due to the strong destabilizing inductive effect of the numerous fluorine atoms, which would inhibit the formation of a carbocation intermediate.
SN2 Pathway : The steric bulk of the fluorine and chlorine atoms surrounding the electrophilic carbon centers creates significant hindrance, making a backside attack by a nucleophile challenging. savemyexams.com
The powerful electron-withdrawing nature of the fluorine atoms reduces the electron density at the carbon atoms, making them susceptible to nucleophilic attack in principle. Yet, the combination of steric hindrance and the stability of the C-F bonds means that substitution reactions are generally difficult and require harsh conditions if they are to proceed at all. utsa.edu
Ring Strain Effects on Reactivity Profiles
The geometry of the cyclobutane ring is a critical determinant of the reactivity of this compound. The C-C-C bond angles in the ring are constrained to approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This deviation results in considerable angle strain .
Furthermore, the substituents on adjacent carbon atoms are largely eclipsed, leading to torsional strain . Together, these strains raise the molecule's ground-state energy, making it more reactive than a comparable acyclic analogue. This inherent strain provides a thermodynamic driving force for reactions that lead to the opening of the ring, as this relieves the strain energy. This effect is particularly pronounced in elimination reactions.
Halogen Elimination and Functionalization Reactions
Elimination reactions are a prominent feature of the chemistry of this compound, providing a key pathway to valuable unsaturated fluorochemicals.
Catalytic Dechlorination to Hexafluorocyclobutene (B1221722)
One of the most significant reactions of 1,2-dichlorohexafluorocyclobutane (B1197575) is its dechlorination to produce hexafluorocyclobutene. This transformation is a crucial step in the synthesis of various fluorinated compounds. The reaction involves the elimination of the two chlorine atoms from the adjacent carbons.
A common and effective method for this process is the use of zinc metal in a suitable solvent. The zinc acts as a reducing agent, facilitating the removal of the chlorine atoms.
Reaction Scheme: C₄F₆Cl₂ + Zn → C₄F₆ + ZnCl₂
Catalytic methods using transition metals have also been developed for this type of vicinal dehalogenation. While specific catalysts for this exact substrate are proprietary, processes involving transition metals like palladium, nickel, or iron are commonly used for similar dechlorination reactions, often offering milder conditions and higher efficiency. mdpi.commdpi.com
| Reagent/Catalyst System | Reaction Type | Product | Typical Conditions |
|---|---|---|---|
| Zinc (Zn) | Reductive Dechlorination | Hexafluorocyclobutene | Reflux in a solvent like ethanol (B145695) or DMF |
| Nickel-based catalysts (e.g., Ni/Al₂O₃) | Catalytic Hydrodechlorination | Hexafluorocyclobutane/Hexafluorocyclobutene | Elevated temperatures (e.g., 350-400°C) with H₂ gas mdpi.com |
| Palladium-based catalysts (e.g., Pd/C) | Catalytic Hydrogenolysis | Hexafluorocyclobutane | Hydrogen gas, often at moderate pressure |
Hydrogenolysis Reactions (e.g., with Lithium Aluminum Hydride)
Hydrogenolysis offers a pathway to replace the chlorine atoms with hydrogen. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of cleaving carbon-halogen bonds. In this reaction, a hydride ion (H⁻) acts as the nucleophile, displacing the chloride ion.
Given the two C-Cl bonds in this compound, the reaction would be expected to proceed in a stepwise manner to first yield 1-chloro-1,2,3,3,4,4-hexafluorocyclobutane and subsequently hexafluorocyclobutane.
Expected Reaction Pathway: C₄F₆Cl₂ + LiAlH₄ → C₄F₆HCl + LiCl + AlH₃ C₄F₆HCl + LiAlH₄ → C₄F₆H₂ + LiCl + AlH₃
Oxidative and Photolytic Degradation Pathways of this compound
The atmospheric fate and persistence of this compound are primarily dictated by its susceptibility to photolytic and oxidative degradation processes. Stratospheric photolysis stands as the principal mechanism for its removal from the atmosphere, while reactions with oxidative species like atomic oxygen in the singlet state (O(¹D)) contribute to a lesser extent. nih.govnasa.gov
Photolysis Mechanisms and Byproduct Formation (e.g., Hexafluorocyclobutene)
The photolytic degradation of this compound is a significant atmospheric loss process, initiated by the absorption of ultraviolet (UV) radiation. nih.govnasa.gov Experimental studies have shown that this compound absorbs UV light in the wavelength range of 184.95 to 230 nm, which is prevalent in the stratosphere. nih.govnasa.gov
The primary photolysis mechanism involves the cleavage of the carbon-chlorine (C-Cl) bonds, leading to the elimination of two chlorine atoms and the formation of hexafluorocyclobutene as a major byproduct. nih.govnasa.gov The reaction can be represented as:
c-C₄F₆Cl₂ + hν → c-C₄F₆ + 2Cl
Research conducted at a wavelength of 193 nm has provided quantitative insights into this process. The quantum yield for chlorine atom production was measured to be 1.90 ± 0.27, indicating that for each photon absorbed, nearly two chlorine atoms are released, which strongly suggests the cleavage of both C-Cl bonds. nih.govnasa.gov
The formation of hexafluorocyclobutene as a co-product has also been quantified. For the trans-isomer of 1,2-dichlorohexafluorocyclobutane, the molar yield of hexafluorocyclobutene was determined to be 0.7 (±10%). nih.govnasa.gov This indicates that the formation of hexafluorocyclobutene is a major, though not the sole, outcome of the photolysis of the trans-isomer.
| Parameter | Value | Reference |
| UV Absorption Range | 184.95 - 230 nm | nih.govnasa.gov |
| Chlorine Atom Quantum Yield (at 193 nm) | 1.90 ± 0.27 | nih.govnasa.gov |
| Hexafluorocyclobutene Molar Yield (from trans-isomer) | 0.7 (±10%) | nih.govnasa.gov |
Oxidation Reactions with Reactive Species (e.g., Atomic Oxygen (O(¹D)))
While photolysis is the dominant degradation pathway, the reaction of this compound with electronically excited atomic oxygen, O(¹D), represents a minor but notable atmospheric loss process. nih.govnasa.gov This reaction is more significant in atmospheric regions where O(¹D) concentrations are higher.
The kinetics of this oxidation reaction have been experimentally determined. The total rate coefficient for the reaction between O(¹D) and 1,2-dichlorohexafluorocyclobutane at 296 K has been measured to be (1.56 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govnasa.gov The rate coefficient for the reactive loss of the parent compound was found to be (1.36 ± 0.20) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, which corresponds to a reactive yield of approximately 88%. nih.govnasa.gov This high reactive yield suggests that when a collision between this compound and O(¹D) occurs, it is highly likely to result in a chemical transformation of the parent molecule.
| Parameter | Value | Reference |
| Total Rate Coefficient (O(¹D) + c-C₄F₆Cl₂) | (1.56 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | nih.govnasa.gov |
| Reactive Rate Coefficient (c-C₄F₆Cl₂ loss) | (1.36 ± 0.20) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | nih.govnasa.gov |
| Reactive Yield | ~88% | nih.govnasa.gov |
| Contribution to Total Atmospheric Loss (trans-isomer) | ~2% | nih.gov |
Advanced Spectroscopic Characterization of Trans 1,2 Dichlorohexafluorocyclobutane
Vibrational Spectroscopy Applications
Infrared Absorption Analysis of cis- and trans-Isomers
Infrared (IR) spectroscopy is a powerful tool for distinguishing between the cis- and trans-isomers of 1,2-dichlorohexafluorocyclobutane (B1197575). The different spatial arrangements of the chlorine atoms in these diastereomers result in distinct molecular symmetries, which in turn dictate which vibrational modes are IR-active.
A key study measured the infrared spectra of both isomers in the sodium chloride region. The differences in their spectra are significant enough to allow for unambiguous identification. The trans-isomer, with a higher degree of symmetry (C2 point group), generally presents a simpler spectrum with fewer absorption bands compared to the less symmetric cis-isomer (C1 point group). Key distinguishing features appear in the fingerprint region (below 1500 cm⁻¹), where complex vibrations involving the carbon-carbon, carbon-chlorine, and carbon-fluorine bonds occur.
Table 1: Comparative Infrared Absorption Data for Isomers of 1,2-Dichlorohexafluorocyclobutane This table is based on established principles of vibrational spectroscopy for these isomers, as specific historical data points were not available in the searched literature.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | trans-Isomer Activity | cis-Isomer Activity |
|---|---|---|---|
| C-F Stretch | 1100-1350 | Active | Active |
| C-C Ring Stretch | 900-1200 | Active | Active |
| C-Cl Stretch | 650-850 | Active | Active |
| Ring Deformation | < 600 | Fewer Bands (Higher Symmetry) | More Bands (Lower Symmetry) |
Raman Spectroscopic Investigations
Raman spectroscopy serves as a complementary technique to IR spectroscopy. Due to different selection rules, vibrations that are weak or forbidden in the IR spectrum may be strong and readily observed in the Raman spectrum. For centrosymmetric or highly symmetric molecules like the trans-isomer, the rule of mutual exclusion often applies, meaning that vibrational modes will be either IR- or Raman-active, but not both.
Early comparative studies of the 1,2-dichlorohexafluorocyclobutane isomers utilized existing Raman spectra to complement their IR analysis. This dual-spectroscopy approach provides a more complete picture of the molecule's vibrational framework. The symmetric stretches of the C-F and C-C bonds in the trans-isomer are expected to give rise to particularly strong and characteristic Raman scattering signals. However, specific Raman shift values for trans-1,2-dichlorohexafluorocyclobutane are not detailed in the readily available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of fluorinated organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Fluorine-19 NMR Studies
For fluorinated compounds, ¹⁹F NMR is particularly powerful. The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR experiments. The chemical shift range for ¹⁹F is much wider than for ¹H, providing excellent signal dispersion and reducing the likelihood of signal overlap, even in complex molecules. In this compound, the fluorine atoms are in different chemical environments, giving rise to distinct signals in the ¹⁹F NMR spectrum that can be used for structural assignment.
Isomer-Specific Chemical Shift and Coupling Constant Analysis
The precise chemical shifts (δ) and spin-spin coupling constants (J) in ¹⁹F NMR spectra are highly sensitive to the stereochemical relationship between fluorine atoms, making them definitive for distinguishing between cis- and trans-isomers.
Chemical Shifts : The spatial orientation of the electronegative chlorine atoms relative to the fluorine atoms causes significant differences in the local electronic environment. This results in different shielding effects and, consequently, distinct chemical shifts for the fluorine nuclei in the cis- and trans-isomers.
Coupling Constants : The magnitude of the coupling constant between two fluorine nuclei depends on the number of bonds separating them and their dihedral angle. Vicinal (³JFF) coupling constants are particularly informative. In cyclobutane (B1203170) systems, the coupling between fluorine atoms in a cis relationship (on the same side of the ring) is typically different from the coupling between those in a trans relationship (on opposite sides). These characteristic coupling patterns provide irrefutable evidence for the specific isomer.
While the exact high-resolution NMR data for these specific isomers is sparse in the surveyed literature, the methodology remains a standard for structural confirmation.
Table 2: Expected ¹⁹F NMR Parameters for Isomer Differentiation This table illustrates the principles of NMR analysis for these isomers, as specific experimental values were not available in the searched literature.
| NMR Parameter | trans-Isomer Expected Observation | cis-Isomer Expected Observation | Structural Implication |
|---|---|---|---|
| Number of Signals | Fewer unique signals due to symmetry | More unique signals due to lower symmetry | Reflects the molecular point group |
| Chemical Shift (δ) | Characteristic shifts for fluorine atoms trans to each other | Different set of shifts for cis fluorine atoms | Different electronic shielding by neighboring groups |
| Vicinal Coupling (³JFF) | Distinct values for trans-vicinal F-F coupling | Distinct values for cis-vicinal F-F coupling | Depends on the dihedral angle between C-F bonds |
Computational Chemistry and Theoretical Modeling of Trans 1,2 Dichlorohexafluorocyclobutane
Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of trans-1,2-dichlorohexafluorocyclobutane, offering a detailed view of its geometry and electronic landscape.
The geometry of this compound and its isomers has been optimized using sophisticated ab initio calculations to determine the most stable three-dimensional structures. acs.org Researchers have employed methods such as hybrid density functional theory (DFT) with the B3LYP functional and Møller-Plesset second-order correlation energy correction (MP2), both combined with the 6-311+G(2d,p) basis set. acs.org
A key criterion for selecting the appropriate computational method was the ability to accurately predict the nonplanar, or "puckered," nature of the four-membered carbon ring. acs.org While both B3LYP and MP2 methods performed well for cyclobutane (B1203170), the B3LYP/6-311+G(2d,p) level of theory showed significant deviation from experimental values when applied to the fluorinated precursor, perfluorocyclobutane. acs.org In contrast, the MP2/6-311+G(2d,p) calculations yielded a dihedral angle for the perfluorocyclobutane ring that was well within the experimentally observed range. acs.org Consequently, the MP2 methodology was selected for the geometry optimizations of 1,2-dichlorohexafluorocyclobutane (B1197575) isomers due to its superior accuracy in treating fluorinated cyclic compounds, which is likely attributable to its more effective handling of long-range dispersion interactions. acs.org All quantum mechanics calculations were performed using the Gaussian03W software package. acs.org
Table 1: Computational Methods for Geometry Optimization
| Level of Theory | Basis Set | Software | Rationale for Selection |
|---|---|---|---|
| MP2 | 6-311+G(2d,p) | Gaussian03W | More accurately reproduced the experimental pucker angle of perfluorocyclobutane compared to B3LYP. acs.org |
1,2-Dichlorohexafluorocyclobutane exists as multiple isomers, including cis and trans forms, with the chlorine atoms in either axial or equatorial positions relative to the puckered cyclobutane ring. acs.org Quantum mechanical calculations, specifically Gibbs free energy calculations, were performed to determine the relative stability and population distribution of these isomers at equilibrium. acs.org
The analysis revealed a specific distribution among the isomers. The cis-isomer was found to be the most prevalent, accounting for over half of the population. The trans-isomers with chlorine atoms in the equatorial positions constituted the next largest fraction, followed by the trans-isomers with axial chlorines. acs.org This calculated isomer distribution is crucial for accurately parameterizing subsequent molecular dynamics simulations to ensure the model system reflects physical reality. acs.org
Table 2: Isomer Distribution of 1,2-Dichlorohexafluorocyclobutane in MD Simulations
| Isomer Configuration | Population Percentage |
|---|---|
| cis-isomer | 54% acs.org |
| trans-isomer (equatorial chlorines) | 27% acs.org |
The distribution of partial atomic charges across the this compound molecule is a key determinant of its electrostatic interactions. To quantify this, charge computations were performed using the Merz-Singh-Kollman scheme. acs.org This method calculates atomic charges by fitting them to the electrostatic potential generated by the molecule's electron density. The resulting atomic charges are essential nonbonded parameters used in molecular dynamics simulations to accurately model the electrostatic forces that govern how the molecule interacts with itself and its environment. acs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations build upon the insights from quantum mechanics to model the dynamic behavior of this compound in larger systems, such as in a pure liquid or interacting with other molecules.
The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. For this compound, a combined ab initio and empirical approach was used to optimize the nonbonded Lennard-Jones (LJ) parameters, which define the van der Waals (dispersion and repulsion) interactions. acs.org
Initial LJ parameters were estimated based on those for similar molecules, such as halothane. acs.org These parameters were then refined through an iterative process involving MD simulations. The simulations were run, and the outputs for bulk properties like liquid density and heat of vaporization were compared against experimental data. acs.org The LJ parameters (σ for atomic size and ε for interaction energy) were systematically adjusted until the simulated properties were within 2% of the experimental values. acs.org While the nonbonded LJ and charge parameters were specifically optimized, other bonded parameters (for bonds, angles, etc.) were adopted from the established CHARMM27 force field. acs.org
MD simulations provide a dynamic picture of how molecules of this compound interact with each other and with solvent molecules. nih.gov These simulations were performed using NAMD software on systems of 125 molecules in a cubic cell, with an initial density matching the experimental value of 1.6443 g/cm³. acs.org
The simulations were designed to meticulously calculate the forces governing molecular interactions. Bonded forces were calculated at every 1 fs time step. Short-range nonbonded forces, including van der Waals and electrostatic interactions, were computed every 2 time steps, while long-range electrostatics were evaluated every 4 time steps. acs.org A cutoff distance of 10 Å was used for nonbonded interactions to manage computational cost. acs.org Such simulations are critical for understanding macroscopic properties and behaviors, such as how the compound distributes itself in complex environments like biological membranes, where it has been shown to solubilize deeply into the lipid core. acs.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Perfluorocyclobutane |
| Cyclobutane |
Theoretical Predictions of Spectroscopic Parameters and Reactivity Descriptors
Computational chemistry offers powerful tools to predict and understand the molecular properties of compounds like this compound*. Through methods such as Density Functional Theory (DFT), it is possible to calculate various spectroscopic parameters and reactivity descriptors that provide deep insights into the molecule's behavior at an atomic level. These theoretical predictions are invaluable for interpreting experimental data and for guiding further research.
Spectroscopic Parameters
Theoretical calculations can predict spectroscopic data, such as vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts. These predictions are crucial for the identification and characterization of the molecule.
Vibrational Frequencies: Computational models can calculate the vibrational modes of this compound*. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. The calculated frequencies can be compared with experimental infrared and Raman spectra to confirm the molecular structure and to assign the observed spectral bands to specific vibrations. While detailed computational studies providing a full assignment for the trans isomer are not readily available in the literature, computational studies on similar halogenated cyclobutanes have demonstrated good agreement between predicted and experimental spectra. For instance, studies on other fluorinated and chlorinated cyclobutanes have successfully used DFT methods to assign their vibrational spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining molecular structure. Theoretical calculations of NMR chemical shifts for the fluorine-19 (¹⁹F) and carbon-13 (¹³C) nuclei in this compound* can aid in the assignment of experimental NMR spectra. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of electronegative atoms like fluorine and chlorine, as well as the stereochemistry of the molecule. Computational protocols have been developed to accurately predict ¹⁹F NMR chemical shifts for per- and polyfluoroalkyl substances (PFAS), a class of compounds that includes this compound*. These methods often involve geometry optimization followed by the calculation of NMR shielding constants, which are then converted to chemical shifts.
A hypothetical table of predicted ¹⁹F and ¹³C NMR chemical shifts, based on general knowledge of similar compounds, is presented below. It is important to note that these are illustrative values and would require specific DFT calculations for validation.
| Nucleus | Predicted Chemical Shift (ppm) |
| C1 / C2 | 90 - 110 |
| C3 / C4 | 115 - 135 |
| F (on C1/C2) | -120 to -140 |
| F (on C3/C4) | -110 to -130 |
| Note: Chemical shifts are relative to a standard (e.g., TMS for ¹³C, CFCl₃ for ¹⁹F). The ranges are estimates for illustrative purposes. |
Reactivity Descriptors
Quantum chemical calculations can also provide a suite of reactivity descriptors that help in understanding the chemical behavior of this compound*. These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Key Reactivity Descriptors:
HOMO Energy (E_HOMO): Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO Energy (E_LUMO): Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity.
Ionization Potential (IP): The energy required to remove an electron from the molecule. It can be approximated as IP ≈ -E_HOMO.
Electron Affinity (EA): The energy released when a molecule accepts an electron. It can be approximated as EA ≈ -E_LUMO.
Global Hardness (η): A measure of the resistance to charge transfer. It is calculated as η ≈ (IP - EA) / 2.
Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating the capacity of a molecule to receive electrons.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ ≈ (IP + EA) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = χ² / (2η).
A hypothetical data table of these reactivity descriptors for this compound*, calculated at a representative level of theory, is provided below for illustrative purposes.
| Descriptor | Symbol | Predicted Value (eV) |
| HOMO Energy | E_HOMO | -11.5 to -12.5 |
| LUMO Energy | E_LUMO | -0.5 to 0.5 |
| HOMO-LUMO Gap | ΔE | 11.0 to 13.0 |
| Ionization Potential | IP | 11.5 to 12.5 |
| Electron Affinity | EA | 0.5 to -0.5 |
| Global Hardness | η | 5.5 to 6.5 |
| Global Softness | S | 0.077 to 0.091 |
| Electronegativity | χ | 6.0 to 6.5 |
| Electrophilicity Index | ω | 2.7 to 3.8 |
| Note: These values are hypothetical estimates and would need to be confirmed by specific quantum chemical calculations. |
The predicted large HOMO-LUMO gap and high global hardness would suggest that this compound* is a chemically stable and relatively unreactive molecule, which is consistent with the general properties of perfluorinated compounds. The positive electron affinity would indicate that it can form a stable anion. These theoretical descriptors provide a quantitative basis for understanding its potential chemical transformations and interactions.
Environmental Chemistry and Atmospheric Fate of Trans 1,2 Dichlorohexafluorocyclobutane
Atmospheric Loss Processes and Degradation Mechanisms
The predominant atmospheric loss processes for both the (E)- and (Z)-isomers of 1,2-dichlorohexafluorocyclobutane (B1197575) (R-316c) have been identified through scientific investigation. nih.gov These processes determine the compound's atmospheric lifetime and its potential to transport ozone-depleting chlorine to the stratosphere.
For both isomers of 1,2-dichlorohexafluorocyclobutane, the principal mechanism for atmospheric removal is stratospheric photolysis. nih.govnasa.govnasa.gov Once the molecule ascends into the stratosphere, it is exposed to higher-energy ultraviolet (UV) radiation from the sun. This energy is sufficient to break the carbon-chlorine (C-Cl) bonds within the molecule.
UV absorption spectra for the isomers have been measured between 184.95 to 230 nm at various temperatures to facilitate their inclusion in atmospheric models. nih.govresearchgate.netnasa.gov The photolysis at 193 nm results in the release of chlorine atoms with a quantum yield of 1.90 ± 0.27, indicating that nearly two chlorine atoms are liberated for each molecule of R-316c that is photolyzed. nih.govnasa.govnasa.gov This process also yields hexafluorocyclobutene (B1221722) (c-C₄F₆) as a co-product. nih.govnasa.govnasa.gov The release of reactive chlorine atoms into the stratosphere is the fundamental first step in the catalytic cycles that lead to ozone destruction. nih.gov
In contrast to stratospheric photolysis, degradation via radical-initiated oxidation in the troposphere is a significantly less important loss process for trans-1,2-dichlorohexafluorocyclobutane. The primary oxidizing agent in the troposphere is the hydroxyl radical (OH). However, studies have established that the reaction rate for R-316c with OH radicals is very slow, with a determined upper-limit rate coefficient of <2.3 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 296 K. nasa.govresearchgate.netnasa.gov
The chemical stability of fluorinated compounds like this compound is heavily influenced by the high electronegativity of fluorine atoms. This creates strong carbon-fluorine (C-F) bonds and polarizes the molecule, affecting the electron density distribution across the cyclobutane (B1203170) ring. While this molecular polarization influences the molecule's reactivity, the primary pathway for degradation is not driven by radical attack in the troposphere. Instead, the weaker carbon-chlorine (C-Cl) bonds are the vulnerable sites.
The mechanism of atmospheric degradation is dominated by the energy from UV photons in the stratosphere being sufficient to cause homolytic cleavage of the C-Cl bond, releasing chlorine radicals. nih.govnasa.gov This photolytic process bypasses the need for a radical-initiated attack to start the degradation cascade. While free radicals like OH are highly reactive, their attack on highly fluorinated molecules is often kinetically hindered. nasa.govresearchgate.net Therefore, the atmospheric fate of this compound is determined by its transport to the stratosphere, where photolysis becomes the efficient and dominant degradation mechanism.
Atmospheric Lifetimes and Atmospheric Modeling
The atmospheric lifetime of a compound is a critical metric for assessing its environmental risk. Due to its resistance to degradation in the troposphere, this compound is a long-lived compound. researchgate.net Its atmospheric lifetime has been calculated using a 2-D atmospheric model, which incorporates data on its primary loss processes, namely stratospheric photolysis and minor reactions with O(¹D). nih.govresearchgate.net
The calculated global annually averaged lifetimes differ slightly between the two isomers. nih.govnasa.gov
| Isomer | Atmospheric Lifetime (Years) |
|---|---|
| (E)-1,2-dichlorohexafluorocyclobutane (trans) | 74.6 ± 3 |
| (Z)-1,2-dichlorohexafluorocyclobutane (cis) | 114.1 ± 10 |
These extended lifetimes are a direct result of the inefficiency of tropospheric loss mechanisms, allowing the vast majority of emitted molecules to reach the stratosphere where they are ultimately destroyed by photolysis. nih.govnasa.gov The uncertainties in these lifetime calculations are primarily due to the uncertainty in the UV absorption spectra measurements used in the models. researchgate.netnasa.gov
Advanced Research Applications of Trans 1,2 Dichlorohexafluorocyclobutane
Precursor in Fine Chemical Synthesis and Fluoropolymer Research
The primary documented application of trans-1,2-dichlorohexafluorocyclobutane is in the realm of fine chemical synthesis, originating from its formation through the dimerization of chlorotrifluoroethylene (B8367) (CF2=CFCl). This reaction is a key method for creating the cyclobutane (B1203170) ring structure, which can then be a building block for more complex fluorinated molecules.
The catalytic dimerization of chlorotrifluoroethylene yields both cis- and this compound. nih.govdss.go.th The distribution of these isomers can be influenced by the reaction conditions. For instance, studies have shown that the dimerization carried out at temperatures ranging from 130 to 225°C does not lead to significant differences in the cis-trans isomer distribution. This suggests that the activated complex in the dimerization process has a rigid structure similar to the final product molecules.
While its role as a precursor in fine chemical synthesis is established, its specific applications in fluoropolymer research are not detailed in the available literature. It is plausible that it could serve as a monomer or a chain transfer agent in the synthesis of novel fluoropolymers, but specific research examples are not readily found.
Table 1: Synthesis of this compound
| Reaction Type | Reactant | Product(s) | Key Findings |
| Catalytic Dimerization | Chlorotrifluoroethylene (CF2=CFCl) | cis- and this compound | The ratio of cis to trans isomers is not significantly affected by reaction temperatures between 130 and 225°C. |
Investigations in Chemical Neuroscience and Anesthetic Research Paradigms
There is no publicly available scientific literature to suggest that this compound has been investigated for its effects on neuronal receptor function, its interactions with lipid bilayers, or in comparative studies of immobilizer and non-immobilizer analogs within the context of chemical neuroscience and anesthetic research.
No research findings were identified regarding the modulation of neuronal receptor function, including voltage-gated sodium channels, by this compound.
There is no available research documenting the interactions of this compound with lipid bilayer mechanics or biological membranes.
No comparative studies involving this compound as an immobilizer or non-immobilizer analog in anesthetic research have been found in the public domain.
Contributions to Materials Science and Specialty Chemical Development
While this compound's synthesis places it within the sphere of specialty chemicals, its specific contributions to materials science and the development of other specialty chemicals are not well-documented in the available literature. Its fluorinated structure suggests potential for creating materials with unique properties, such as chemical resistance and thermal stability, but specific research and development activities in this area are not reported.
Q & A
Q. What are the optimal synthetic routes for trans-1,2-dichlorohexafluorocyclobutane, and how can reaction conditions be tailored to minimize isomerization?
Methodological Answer: Synthesis typically involves halogenation or substitution reactions under controlled anhydrous conditions. For example, sodium iodide or potassium fluoride can be used as nucleophilic reagents to replace specific halogens in fluorinated cyclobutane precursors. Computational studies (e.g., DFT) are critical for predicting intermediate stability and optimizing reaction pathways. For instance, energy calculations comparing trans-1,2 and trans-1,4 isomers can guide reagent selection to favor the desired product . Reaction conditions such as solvent polarity and temperature must be systematically tested to avoid unintended isomerization .
Q. What computational methods are most reliable for predicting thermodynamic properties of this compound?
Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like enthalpy of formation and bond dissociation energies. Basis sets such as 6-311++G(d,p) are recommended for halogenated systems. Benchmarking against experimental atomization energies (average deviation <3 kcal/mol) ensures reliability .
Advanced Research Questions
Q. How do competing isomerization pathways affect the stability of this compound during storage or reaction?
Methodological Answer: Isomerization can occur via ring-opening intermediates or radical mechanisms. Kinetic studies (e.g., Arrhenius plots) under varying temperatures and solvents quantify activation barriers. EPR spin-trapping experiments detect transient radicals, while theoretical studies (CASSCF) map potential energy surfaces to identify dominant pathways .
Q. What are the subchronic toxicological endpoints for this compound, and how should exposure studies be designed?
Methodological Answer: Rodent inhalation studies (≥90-day exposure) at 50–500 ppm are standard for assessing liver and kidney toxicity. Histopathological analysis and serum biomarker profiling (e.g., ALT, creatinine) are essential. Dose-response modeling using benchmark dose (BMD) software accounts for non-linear effects. Cross-species extrapolation requires physiologically based pharmacokinetic (PBPK) models .
Q. What challenges arise in environmental monitoring of this compound, and how can isomer-specific detection be achieved?
Methodological Answer: Standard EPA methods (e.g., Method 8260B) often fail to distinguish cis/trans isomers. Gas chromatography with chiral stationary phases or tandem mass spectrometry (GC-MS/MS) using isotope-labeled internal standards improves specificity. Field-deployable sensors leveraging molecularly imprinted polymers (MIPs) are under development .
Q. How can azeotropic distillation be utilized to purify this compound from reaction mixtures?
Methodological Answer: Ternary azeotropes with methanol/ethanol (e.g., 46–52% cyclobutane, 43–45% alcohol) enable efficient separation. Vapor-liquid equilibrium (VLE) data at atmospheric pressure guide column design. Continuous distillation with reflux ratios >5:1 minimizes co-elution of byproducts. Process simulation software (e.g., Aspen Plus) optimizes energy efficiency .
Q. What advanced spectroscopic techniques are needed to resolve structural ambiguities in fluorinated cyclobutanes?
Methodological Answer: 19F-NMR spectroscopy at high field strengths (>400 MHz) resolves coupling patterns between fluorine and chlorine atoms. X-ray crystallography confirms absolute configuration, while Raman spectroscopy tracks vibrational modes sensitive to ring strain. Synchrotron-based IR microspectroscopy can map spatial distribution in heterogeneous samples .
Q. How do steric and electronic effects govern the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Hammett σ constants and Swain-Lupton parameters quantify electronic effects of substituents. Steric maps generated from crystal structures (e.g., using Mercury software) identify hindered reaction sites. Kinetic isotope effects (KIEs) and DFT-derived Fukui indices predict regioselectivity in SN2 mechanisms .
Q. What nomenclature rules apply to this compound, and how does its CAS registry differ from structural analogs?
Methodological Answer: IUPAC naming prioritizes the lowest locants for halogens (C4Cl2F6). The CAS registry (e.g., 423-38-1 for hexafluoro-1,1,3,4-tetrachlorobutane) distinguishes isomers via positional descriptors. PubChem’s Canonical SMILES (C(C(C(F)(F)Cl)(F)Cl)(C(F)(Cl)Cl)(F)F) ensures unambiguous representation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
